molecular formula C8H9NO3 B065265 Methyl 5-acetyl-1H-pyrrole-2-carboxylate CAS No. 167167-28-4

Methyl 5-acetyl-1H-pyrrole-2-carboxylate

Cat. No.: B065265
CAS No.: 167167-28-4
M. Wt: 167.16 g/mol
InChI Key: UTWIJBZMBZBCEV-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Biochemical Analysis

Biochemical Properties

Pyrrole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that Methyl 5-acetyl-1H-pyrrole-2-carboxylate may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have not been reported.

Molecular Mechanism

It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other pyrrole derivatives .

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound is stable under recommended storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-acetyl-1H-pyrrole-2-carboxylate typically involves the reaction of pyrrole derivatives with acylating agents. One common method includes the acylation of methyl pyrrole-2-carboxylate with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-acetyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-acetyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-acetyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

methyl 5-acetyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5(10)6-3-4-7(9-6)8(11)12-2/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWIJBZMBZBCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167167-28-4
Record name methyl 5-acetyl-1H-pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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